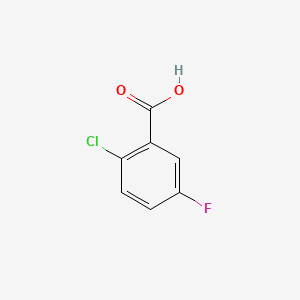

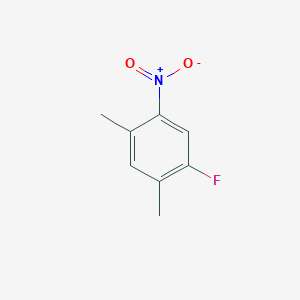

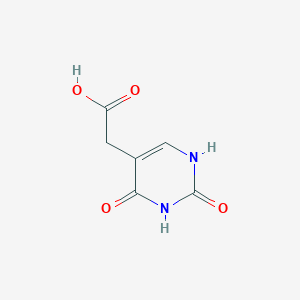

![molecular formula C6H3ClN2O2S B1362577 6-Chlor-imidazo[2,1-b]thiazol-5-carbonsäure CAS No. 24918-20-5](/img/structure/B1362577.png)

6-Chlor-imidazo[2,1-b]thiazol-5-carbonsäure

Übersicht

Beschreibung

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H3ClN2O2S and its molecular weight is 202.62 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315237. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazolderivate, einschließlich 6-Chlor-imidazo[2,1-b]thiazol-5-carbonsäure, wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.

Analgetische Aktivität

Verbindungen, die mit dem Thiazolring verwandt sind, wurden als analgetisch (schmerzlindernd) nachgewiesen . Dies macht sie für die Entwicklung neuer Schmerzmittel möglicherweise nützlich.

Entzündungshemmende Aktivität

Thiazolderivate wurden auch als entzündungshemmend nachgewiesen . Dies könnte sie für die Behandlung von Erkrankungen nützlich machen, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis oder bestimmte Autoimmunerkrankungen.

Antibakterielle Aktivität

Thiazolderivate wurden als antimikrobiell nachgewiesen, was sie möglicherweise im Kampf gegen bakterielle Infektionen nützlich macht .

Antifungale Aktivität

Neben ihrer antimikrobiellen Wirkung wurden Thiazolderivate auch als antifungal nachgewiesen . Dies könnte sie für die Behandlung von Pilzinfektionen nützlich machen.

Antivirale Aktivität

Thiazolderivate wurden als antiviral nachgewiesen . Dies könnte sie für die Entwicklung neuer antiviraler Medikamente nützlich machen.

Antitumoraktivität

Thiazolderivate wurden als antitumoral nachgewiesen . Beispielsweise wurde eine Reihe von [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydraziden synthetisiert und ihre zytotoxische Aktivität an drei menschlichen Tumorzelllinien berichtet . Eine andere Studie ergab, dass Imidazo[2,1-b]thiazol-basierte Chalkonderivate eine zytotoxische Aktivität auf verschiedene Arten von Krebszellen zeigten .

Antituberkulose-Aktivität

Die Imidazo[2,1-b]thiazol-5-carboxamide (ITAs) sind eine vielversprechende Klasse von Antituberkulose-Wirkstoffen, die in vitro eine potente Aktivität zeigen und auf QcrB abzielen, einen Schlüsselbestandteil des mykobakteriellen Cytochrom bcc-aa3-Superkomplexes, der für die Elektronentransportkette entscheidend ist .

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This makes it a promising class of anti-tuberculosis agents .

Mode of Action

The compound interacts with its target, QcrB, and inhibits its function. This inhibition disrupts the electron transport chain, which is critical for the survival and growth of mycobacteria

Biochemical Pathways

The inhibition of QcrB disrupts the electron transport chain, affecting the energy production in the mycobacteria. This disruption leads to a decrease in ATP production, which is essential for various cellular functions. The downstream effects of this disruption are a decrease in bacterial growth and survival .

Pharmacokinetics

The in vitro ADME properties of the compound have been studied. It has been found to be tolerable at >500 mg/kg in mice. At a dose of 200 mg/kg, it displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is a decrease in the growth and survival of mycobacteria. In a chronic murine TB infection model, the compound showed efficacy when dosed at 200 mg/kg for 4 weeks . This suggests that the compound could be a potential candidate for the development of new anti-TB drugs.

Biochemische Analyse

Biochemical Properties

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme activity .

Cellular Effects

The effects of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid binds to specific enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Studies in animal models have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

The transport and distribution of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid within cells can influence its activity and function, affecting its overall biochemical and cellular effects .

Subcellular Localization

The subcellular localization of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid can affect its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)9-1-2-12-6(9)8-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWPTZPSXDLGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317402 | |

| Record name | 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24918-20-5 | |

| Record name | 24918-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

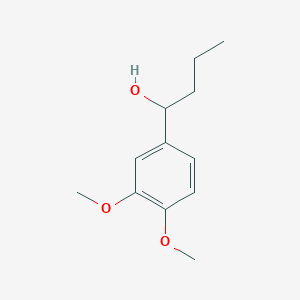

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)